
三己基十四烷基磷鎓氯化物
描述
Trihexyltetradecylphosphonium chloride (THPC) is a quaternary phosphonium salt that is widely used as a surfactant in the production of a variety of products, including detergents, emulsifiers, and dispersants. It is also used as a stabilizer in the manufacture of polymers and as a corrosion inhibitor in the production of metal alloys. THPC is an amphiphilic compound, meaning it has both hydrophilic and lipophilic properties, which makes it a useful surfactant and emulsifier. In addition to its industrial applications, THPC is also used in a variety of scientific research applications, such as protein-ligand interactions, the study of membrane properties, and the analysis of biomolecular interactions.
科学研究应用
环境科学:阴离子检测和辨别
三己基十四烷基磷鎓氯化物已被用于开发比率荧光纳米传感器来辨别阴离子 。这些纳米传感器能够以高选择性和灵敏度检测阴离子,这在环境科学中对于监测水质和检测污染物特别有用。 传感器显示出 5-7 的 pH 响应,并且对高氯酸盐具有高度选择性,遵循霍夫迈斯特级数 。
生物医学领域:阴离子选择性纳米光电极
在生物医学领域,相同的比率荧光纳米传感器可用于阴离子测定。 此应用对于诊断和监测阴离子平衡至关重要的各种健康状况具有重要意义 。 通过改变离子载体,这些传感器可以针对特定的阴离子目标进行定制,证明了它们在扩展生物医学应用中的潜力 。
化学工程:超临界 CO2 过程
该化合物在超临界 CO2 过程中显示出有效性。 它因其在超临界 CO2 中的溶解特性而被研究,这是设计材料合成、提取和色谱等过程的关键因素 。 在这方面对三己基十四烷基磷鎓氯化物的研究有助于开发更高效、更环保的化学工程过程 。
分析化学:亚硝酸根离子测定
分析化学家发现三己基十四烷基磷鎓氯化物作为开发银颗粒修饰的碳糊电极中的粘合剂很有用。 这些电极旨在测定低浓度的亚硝酸根离子,这对食品安全和环境监测至关重要 。
材料科学:离子液体应用
作为一种疏水性离子液体,可溶于二氧化碳,三己基十四烷基磷鎓氯化物是创造新型材料的关键成分。 其独特的特性使其能够用于材料科学应用,例如开发需要特定离子特性的新型膜或涂层 。
制药:药物制剂和递送
虽然搜索结果中没有明确详细说明在制药中的直接应用,但该化合物作为疏水性离子液体的特性表明其在药物制剂和递送系统中具有潜在用途。 其形成稳定离子结构的能力可以用来创造新颖的药物递送机制,从而提高药物的稳定性和生物利用度 。
所有这些应用都证明了该化合物的多功能性,以及它在各个科学领域取得进步的潜力。
安全和危害
未来方向
作用机制
Target of Action
Trihexyltetradecylphosphonium chloride, also known as trihexyl(tetradecyl)phosphonium chloride, primarily targets anions . It is used in the development of fluorescent nanosensors for anion discrimination . The compound exhibits a high selectivity to perchlorate .
Mode of Action
The compound interacts with its targets (anions) through a colorimetric and ratiometric fluorescent anion sensing platform . This interaction results in prominent colorimetric and spectroscopic transformations specifically induced by the anion species .
Result of Action
The result of the compound’s action is the accurate determination of nitrate in mineral water . The compound’s interaction with anions leads to changes in fluorescence and absorbance intensities, which can be used to measure anion concentrations .
Action Environment
The action of trihexyltetradecylphosphonium chloride is influenced by environmental factors such as pH. The compound exhibits a pH response of 5–7 . Its solubility in carbon dioxide suggests that the presence of this gas could also influence its action.
生化分析
Biochemical Properties
Trihexyltetradecylphosphonium chloride plays a significant role in biochemical reactions, particularly as a binder in the development of modified electrodes. It interacts with various biomolecules, including enzymes and proteins, to facilitate specific biochemical processes. For instance, it has been used to develop silver particle-modified carbon paste electrodes, which can determine nitrite ions at low concentrations . The nature of these interactions often involves the formation of stable complexes with the biomolecules, enhancing their stability and reactivity.
Cellular Effects
Trihexyltetradecylphosphonium chloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the efficiency of dye-sensitized solar cells by improving cell efficiency through interactions with dianionic fluorone derivatives . These interactions can lead to changes in cellular function, including alterations in metabolic pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, trihexyltetradecylphosphonium chloride exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s hydrophobic nature allows it to interact with lipid membranes and other hydrophobic regions of proteins, potentially altering their structure and function . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trihexyltetradecylphosphonium chloride can change over time due to its stability and degradation properties. The compound has been shown to exhibit high thermal stability, with decomposition occurring at temperatures above 300°C . Long-term studies have indicated that its stability can be influenced by factors such as the presence of impurities and the experimental conditions. These temporal effects can impact the compound’s efficacy and safety in biochemical applications.
Dosage Effects in Animal Models
The effects of trihexyltetradecylphosphonium chloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
Trihexyltetradecylphosphonium chloride is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can lead to changes in the rates of metabolic reactions, affecting the overall metabolic balance within cells . These interactions can also impact the levels of key metabolites, potentially influencing cellular function and health.
Transport and Distribution
Within cells and tissues, trihexyltetradecylphosphonium chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . The compound’s hydrophobic nature allows it to associate with lipid membranes, facilitating its transport across cellular compartments.
Subcellular Localization
Trihexyltetradecylphosphonium chloride exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
trihexyl(tetradecyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.ClH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQGIZYNVAZYOH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047944 | |
| Record name | Trihexyltetradecylphosphonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
258864-54-9 | |
| Record name | Trihexyltetradecylphosphonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trihexyl(tetradecyl)phosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.209.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Trihexyltetradecylphosphonium chloride's interaction mechanism depends heavily on the target and application.
- Anion Exchange: For applications like metal extraction, it primarily functions via anion exchange. For instance, in extracting rhodium(III), the chloride anion of Trihexyltetradecylphosphonium chloride exchanges with anionic rhodium(III) chloro-complexes from the aqueous phase. [ [, ] ]
- Hydrogen Bonding: Studies using spectroscopy and computational methods show that the chloride anion interacts with the alpha-hydrogens of the phosphonium cation through hydrogen bonding, influencing the compound's structure and behavior. [ [] ]
- Dissolving Agent: In biomass processing, it can disrupt hydrogen bonding within lignin and cellulose, leading to their dissolution. This ability stems from its interaction with polar groups in these biopolymers. [ [] ]
ANone:
- Spectroscopic Data: Characterization often involves IR and NMR spectroscopy. For instance, the P-Cl interaction is identifiable through specific shifts in the IR spectra, and 1H NMR helps confirm the conformation predicted by computational modeling. [ [] ]
ANone:
- Thermal Stability: Thermogravimetric analysis reveals Trihexyltetradecylphosphonium chloride remains thermally stable up to approximately 400 °C. [ [] ]
- Applications: Its compatibility and stability make it suitable for applications like metal extraction, biomass processing, and as a component in ion-selective electrodes and separation membranes. [ [, , , , ] ]
ANone: While not a traditional catalyst, Trihexyltetradecylphosphonium chloride acts as a reaction medium and can influence reaction outcomes.
- Diels-Alder Reaction: It acts as both a solvent and a catalyst in Diels-Alder reactions, particularly when combined with specific metal chlorides. The Lewis acidity of the metal chloride combined with the ionic environment of Trihexyltetradecylphosphonium chloride enhances reaction rates and selectivities. [ [] ]
ANone:
- Conformer Analysis: Density functional theory (DFT) calculations help determine the most stable conformers of Trihexyltetradecylphosphonium chloride, providing insights into its molecular structure and interactions. [ [] ]
- Molecular Dynamics Simulations: These simulations are essential for understanding the liquid structure and dynamics of Trihexyltetradecylphosphonium chloride, especially the presence of nanoscale segregation. [ [] ]
- Alkyl Chain Length: Longer alkyl chains typically increase hydrophobicity, impacting solubility in different solvents and extraction efficiency for metal ions. [ [, ] ]
- Anion Type: The anion significantly influences the IL's properties. For example, changing the chloride to a more coordinating anion can improve Trihexyltetradecylphosphonium chloride's ability to dissolve certain polymers. [ [, ] ]
- Functional Groups: Introducing functional groups (e.g., amides) can tailor the IL's properties for specific applications, such as improving selectivity in metal extraction. [ [] ]
A:
ANone: Specific SHE regulations for Trihexyltetradecylphosphonium chloride vary depending on the region and application.
ANone: Alternatives to Trihexyltetradecylphosphonium chloride depend heavily on the specific application.
ANone: Research increasingly focuses on sustainable practices involving ionic liquids.
- Recycling: Trihexyltetradecylphosphonium chloride can potentially be recycled through methods like distillation or extraction, minimizing waste and improving the overall sustainability of processes. [ [, ] ]
ANone:
- Analytical Techniques: A range of techniques is crucial, including spectroscopic methods (NMR, IR), thermal analysis (TGA, DSC), microscopy (SEM), and electrochemical methods, to characterize Trihexyltetradecylphosphonium chloride and its interactions. [ [, , ] ]
A:
- Early Discovery: The discovery of mutually immiscible ionic liquids, including Trihexyltetradecylphosphonium chloride, marked a significant milestone in the field, opening new possibilities for biphasic systems and separations. [ [] ]
A:
- Chemistry and Materials Science: Trihexyltetradecylphosphonium chloride research bridges chemistry and materials science, particularly in developing new materials like ion-selective electrodes and separation membranes. [ [, ] ]
- Chemistry and Environmental Science: Interdisciplinary efforts are crucial to assess and mitigate the environmental impact of Trihexyltetradecylphosphonium chloride and develop sustainable practices for its use and disposal. [ [, ] ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-4-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]piperidine](/img/structure/B1245121.png)
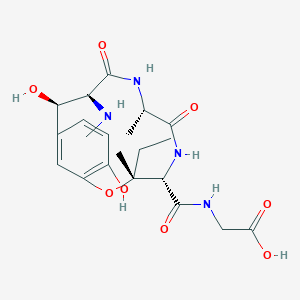

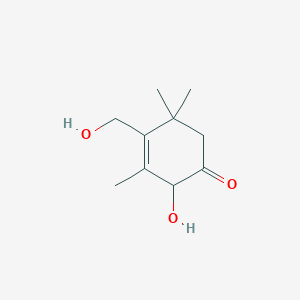

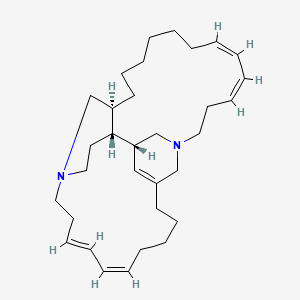
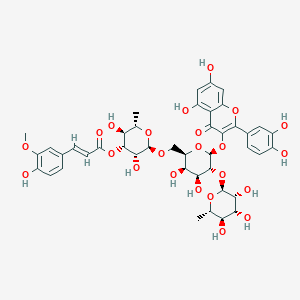
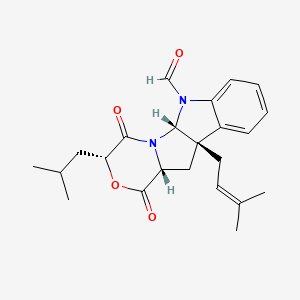
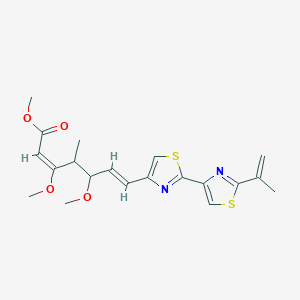

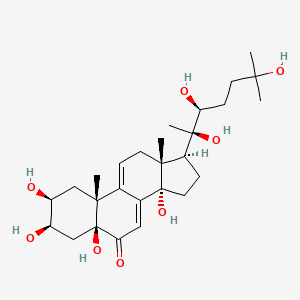
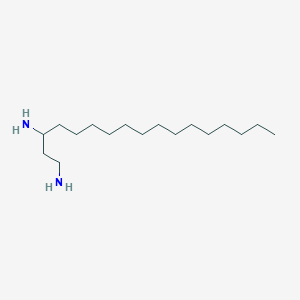

![2(5H)-Furanone, 5-[(2S)-2-hydroxybutyl]-4-methoxy-](/img/structure/B1245142.png)